molecular formula C10H11Cl B8712138 (3-Chloro-2-methylprop-1-en-1-yl)benzene CAS No. 55131-21-0

(3-Chloro-2-methylprop-1-en-1-yl)benzene

Cat. No.: B8712138
CAS No.: 55131-21-0
M. Wt: 166.65 g/mol
InChI Key: QYTYCRLWGPZTFR-UHFFFAOYSA-N
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Description

(3-Chloro-2-methylprop-1-en-1-yl)benzene, with the CAS Number 1507-88-6 , is an organic compound of interest in chemical research and development. This compound, with the molecular formula C10H11Cl and a molecular weight of 166.65 g/mol, is characterized by a benzene ring attached to a chloro-substituted propenyl chain . The structure features both an alkene and an allylic chloride, two highly reactive functional groups that make it a versatile building block or intermediate in organic synthesis . The specific stereochemistry of the compound is available as the (E)-isomer . Researchers may utilize this compound in various applications, including its use as a synthetic intermediate for the preparation of more complex molecules in medicinal chemistry and materials science. Its reactivity allows for participation in various transformations typical of alkenes and alkyl halides, such as cross-coupling reactions or serving as a Michael acceptor . The allylic chloride is a particularly reactive site, susceptible to nucleophilic substitution reactions, which can be leveraged to introduce new functional groups or extend carbon chains. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

55131-21-0

Molecular Formula

C10H11Cl

Molecular Weight

166.65 g/mol

IUPAC Name

(3-chloro-2-methylprop-1-enyl)benzene

InChI

InChI=1S/C10H11Cl/c1-9(8-11)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3

InChI Key

QYTYCRLWGPZTFR-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CC=C1)CCl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves the photochemical chlorination of 2,3-dimethyl biphenyl. Under controlled lighting, chlorine gas reacts with 2,3-dimethyl biphenyl at 40–120°C to yield (3-chloro-2-methylprop-1-en-1-yl)benzene as a secondary product alongside 2-chloromethyl-3-methyl diphenyl (CMMBP).

Key steps :

  • Chlorination :

    2,3-Dimethyl biphenyl+Cl2light, 40–120°CCMMBP+This compound\text{2,3-Dimethyl biphenyl} + \text{Cl}_2 \xrightarrow{\text{light, 40–120°C}} \text{CMMBP} + \text{this compound}

    Excess chlorine gas ensures complete substitution, though over-chlorination risks forming polychlorinated byproducts.

  • Purification :

    • Extraction : The crude mixture is treated with a 20% NaHCO₃ aqueous solution to neutralize residual HCl.

    • Distillation : Vacuum distillation separates the target compound (boiling point: 180–190°C at 15 mmHg) from unreacted precursors and byproducts.

Catalytic Optimization

The use of palladium-carbon (Pd/C) or Raney nickel catalysts under hydrogen pressure (0.1–0.6 MPa) enhances selectivity for the mono-chlorinated product. For example, Pd/C at 50°C for 6 hours achieves a 97.6% recovery of unreacted 2,3-dimethyl biphenyl, allowing its reuse in subsequent batches.

Table 1: Chlorination Method Performance

ParameterValueSource
Temperature Range40–120°C
Yield of Target Compound29.6–38.9%
Catalyst EfficiencyPd/C > Raney Nickel

Grignard Reagent-Mediated Synthesis

Dibromocyclopropane Intermediate Route

An alternative pathway employs dibromocyclopropane precursors reacted with Grignard reagents (e.g., EtMgBr) in tetrahydrofuran (THF). This method, adapted from allene synthesis protocols, proceeds via a ring-opening mechanism:

Dibromocyclopropane+EtMgBrTHFThis compound+MgBr2\text{Dibromocyclopropane} + \text{EtMgBr} \xrightarrow{\text{THF}} \text{this compound} + \text{MgBr}_2

Advantages :

  • Higher regioselectivity (up to 90:10 isomeric ratio).

  • Scalable under nitrogen atmosphere with minimal byproduct formation.

Boron-Based Intermediate Modification

Modifying the Grignard approach with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane intermediates improves yield stability. For instance, coupling 3-chlorophenylallene with boron esters under copper(I) iodide catalysis achieves 62–87% isolated yields.

Critical Factors :

  • Solvent Choice : Dioxane outperforms THF in minimizing side reactions.

  • Catalyst Loading : 0.5 equiv CuI optimizes reaction kinetics without over-oxidation.

Comparative Analysis of Methods

Yield and Efficiency

  • Chlorination : Lower yields (29.6–38.9%) but cost-effective for large-scale production.

  • Grignard Route : Higher yields (62–97%) with stricter purity requirements.

Byproduct Management

  • Chlorination generates 2-methyl-3-chloromethyl biphenyl (29.6% yield), necessitating iterative distillation.

  • Grignard methods produce magnesium bromide salts , easily removed via aqueous extraction.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in antihistamine and anticoagulant drug synthesis. Its chloroallyl group enables facile cross-coupling reactions in Pd-catalyzed frameworks.

Materials Science

Functionalized derivatives exhibit tunable optoelectronic properties, making them candidates for organic light-emitting diodes (OLEDs) .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-methylprop-1-en-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

(3-Chloro-2-methylprop-1-en-1-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which (3-Chloro-2-methylprop-1-en-1-yl)benzene exerts its effects involves interactions with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the propene chain can undergo addition reactions. These interactions can affect biochemical pathways and lead to the formation of different products .

Comparison with Similar Compounds

Key Compounds for Comparison:

Methallyl Chloride (3-Chloro-2-methylpropene)

  • Structure : CH₂=C(CH₃)-CH₂Cl (lacks the benzene ring).
  • Properties : Lower molecular weight (90.55 g/mol), boiling point 72–74°C. Reactive in radical and nucleophilic substitution reactions due to the allylic chloride .
  • Applications : Precursor for polymers, pharmaceuticals, and pesticides.

Properties: Higher volatility (boiling point 156°C), non-polar, and less reactive toward electrophiles compared to chlorinated analogues .

1-Chloro-3-(prop-2-en-1-yloxy)benzene

  • Structure : Benzene-O-CH₂-CH=CH₂ with a chlorine at position 3.
  • Properties : Molecular weight 168.62 g/mol; polar due to the ether linkage, influencing solubility in organic solvents .

Physical and Chemical Properties

Table 1: Comparative Data for Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Reactivity
(3-Chloro-2-methylprop-1-en-1-yl)benzene Not available C₁₀H₁₁Cl 168.62 (estimated) 180–200 (estimated) Electrophilic substitution (benzene ring); allylic halogenation (propenyl chain)
Methallyl Chloride 563-47-3 C₄H₇Cl 90.55 72–74 Radical polymerization; nucleophilic substitution at allylic chloride
Allylbenzene 300-57-2 C₉H₁₀ 118.18 156 Electrophilic addition (alkene); Friedel-Crafts alkylation
1-Chloro-3-(prop-2-en-1-yloxy)benzene 24824-86-0 C₉H₉ClO 168.62 ~200 (estimated) Ether cleavage; electrophilic substitution on benzene

Notes:

  • The benzene ring in “this compound” increases molecular weight and boiling point compared to methallyl chloride.
  • Chlorine at the propenyl chain’s position 3 enhances electrophilic reactivity compared to allylbenzene.

Spectral Data and Structural Elucidation

Spectral characterization of such compounds typically relies on ¹H NMR, ¹³C NMR, and IR spectroscopy :

  • ¹H NMR :
    • Allylic protons in methallyl chloride resonate at δ 5.2 (CH₂=) and δ 1.8 (CH₃), while the benzene ring protons in “this compound” would show aromatic signals at δ 7.2–7.5 .
  • IR :
    • Stretching frequencies for C=C (~1640 cm⁻¹) and C-Cl (~550 cm⁻¹) are critical for structural confirmation .

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